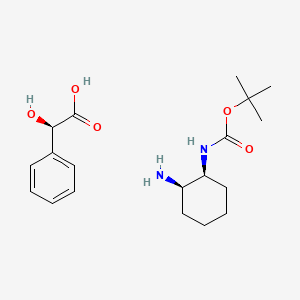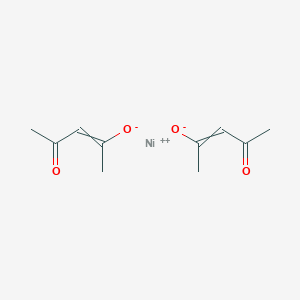
Bis(acetylacetonato)nickel
描述
Bis(acetylacetonato)nickel, also known as nickel(II) 2,4-pentanedionate, is a coordination compound where nickel is bonded to two molecules of 4-oxopent-2-en-2-olate. This compound is widely used in various chemical processes due to its stability and reactivity. It appears as a green powder or crystalline substance and is known for its role as a catalyst and stabilizer .
准备方法
Synthetic Routes and Reaction Conditions: Bis(acetylacetonato)nickel can be synthesized through the reaction of nickel(II) salts with acetylacetone in the presence of a base. The typical reaction involves nickel(II) chloride or nickel(II) nitrate reacting with acetylacetone in an aqueous or alcoholic medium, followed by the addition of a base such as sodium hydroxide to facilitate the formation of the complex .
Industrial Production Methods: In industrial settings, the production of nickel(2+);4-oxopent-2-en-2-olate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions: Bis(acetylacetonato)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) oxide.
Reduction: It can be reduced under specific conditions to yield nickel metal.
Substitution: The ligand (4-oxopent-2-en-2-olate) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in an aqueous medium.
Reduction: Hydrogen gas or a reducing agent such as sodium borohydride.
Substitution: Various ligands such as phosphines or amines in an organic solvent.
Major Products:
Oxidation: Nickel(II) oxide.
Reduction: Nickel metal.
Substitution: Nickel complexes with different ligands.
科学研究应用
Bis(acetylacetonato)nickel has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel-based catalysts and organometallic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
作用机制
The mechanism of action of nickel(2+);4-oxopent-2-en-2-olate involves its ability to coordinate with various ligands and substrates. The nickel center can undergo redox reactions, facilitating catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the 4-oxopent-2-en-2-olate ligand, which can modulate the nickel center’s reactivity and selectivity in different reactions .
相似化合物的比较
Nickel(II) acetylacetonate: Similar in structure but with different ligand properties.
Cobalt(II) 4-oxopent-2-en-2-olate: Similar coordination environment but with cobalt as the central metal.
Copper(II) 4-oxopent-2-en-2-olate: Similar ligand but with copper as the central metal.
Uniqueness: Bis(acetylacetonato)nickel is unique due to its specific reactivity and stability, making it particularly useful in catalytic applications and thin-film deposition processes. Its ability to form stable complexes with various ligands also sets it apart from similar compounds .
属性
IUPAC Name |
nickel(2+);4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGNSKKZFQMGDH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Emerald-green solid, soluble in water; [Merck Index] | |
| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2584 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3264-82-2 | |
| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(pentane-2,4-dionato-O,O')nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


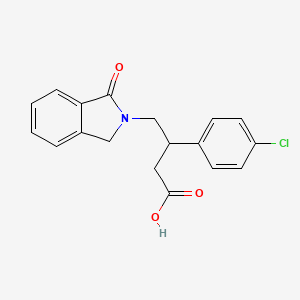
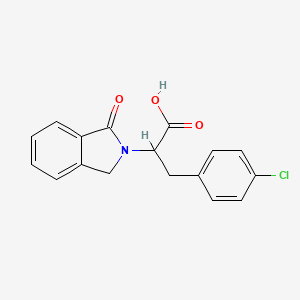
![[(2S,3R,4R,5S,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B8057918.png)
![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B8057925.png)
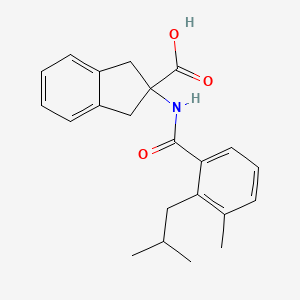
![10,13-dimethyl-17-[2-(7H-purin-6-ylsulfanyl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8057944.png)
![N-{1-Ethyl-1-[4-(trifluoromethyl)phenyl]propyl}-7,7-dimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8057953.png)
![1-[[3-Methyl-2-(2-methylpropyl)benzoyl]amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B8057955.png)
![2-[3-Methyl-2-(2-methyl-propenyl)-benzoylamino]-indan-2-carboxylic acid](/img/structure/B8057958.png)
![1-[[3-Methyl-2-(2-methylprop-1-enyl)benzoyl]amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B8057959.png)
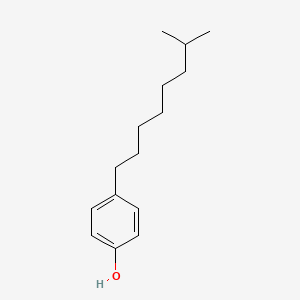
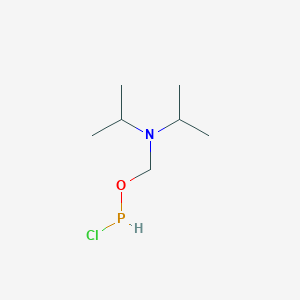
![Ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B8057997.png)
